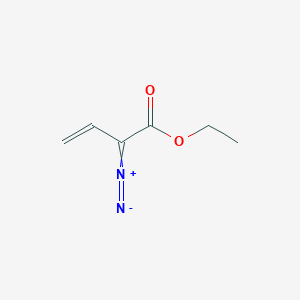
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is an organic compound with the molecular formula C6H8N2O2 It is a diazo compound, characterized by the presence of a diazonium group (-N2+) and an ethoxy group (-OCH2CH3) attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of ethyl 3-butenoate with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Reduction Reactions: The diazonium group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl) and bases (e.g., NaOH). These reactions are typically carried out at room temperature.
Cycloaddition Reactions: Reagents such as dienes or alkynes are used, often under mild heating.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Halogenated or hydroxylated derivatives.
Cycloaddition Reactions: Cyclic compounds with varying ring sizes.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments, where its diazonium group can be used to introduce colorant properties.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxybuta-1,3-dien-1-olate involves the reactivity of the diazonium group. This group can undergo nucleophilic substitution, where nucleophiles attack the positively charged nitrogen, leading to the formation of new bonds. The compound can also participate in cycloaddition reactions, where it forms cyclic structures through the interaction with other unsaturated compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-1-methoxybuta-1,3-dien-1-olate: Similar structure but with a methoxy group instead of an ethoxy group.
3-Butenoic acid, 2-diazo-, ethyl ester: Another diazo compound with a similar backbone.
Uniqueness
2-Diazonio-1-ethoxybuta-1,3-dien-1-olate is unique due to its specific combination of a diazonium group and an ethoxy group on a butadiene backbone
Propiedades
Número CAS |
499970-40-0 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
ethyl 2-diazobut-3-enoate |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(8-7)6(9)10-4-2/h3H,1,4H2,2H3 |
Clave InChI |
DMVDHOFKVPCDPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
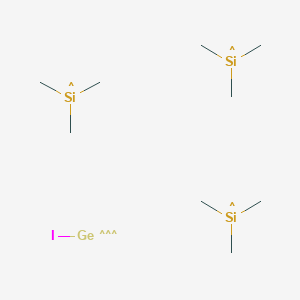
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
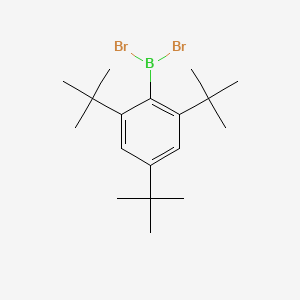
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
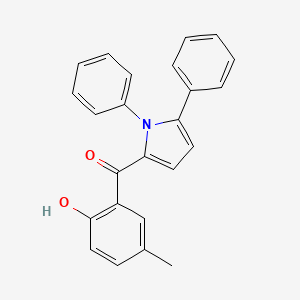


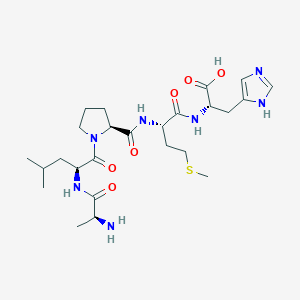

![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)

